![molecular formula C12H10FNO B3150417 4-Amino-3'-fluoro-[1,1'-biphenyl]-3-ol CAS No. 688746-29-4](/img/structure/B3150417.png)
4-Amino-3'-fluoro-[1,1'-biphenyl]-3-ol
Overview
Description
“4-Amino-3’-fluoro-[1,1’-biphenyl]-3-ol” is an organic compound with the molecular weight of 187.22 . It is an amine derivative of biphenyl . It is a solid at room temperature and is stored at 2-8°C .
Molecular Structure Analysis
The molecular structure of “4-Amino-3’-fluoro-[1,1’-biphenyl]-3-ol” can be represented by the InChI code:1S/C12H10FN/c13-11-8-10 (6-7-12 (11)14)9-4-2-1-3-5-9/h1-8H,14H2
. This indicates that the compound consists of 12 carbon atoms, 10 hydrogen atoms, 1 fluorine atom, and 1 nitrogen atom . Physical And Chemical Properties Analysis
“4-Amino-3’-fluoro-[1,1’-biphenyl]-3-ol” is a solid at room temperature . It is stored at temperatures between 2-8°C . The compound has a molecular weight of 187.22 .Scientific Research Applications
Anti-Tubercular Properties
The compound 4-Amino-3’-fluoro-[1,1’-biphenyl]-3-ol could potentially have anti-tubercular properties. A similar compound, 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol, has been studied for its anti-TB activity against H37Rv and multi-drug-resistant (MDR) strains of Mycobacterium tuberculosis (MTB) by resazurin microtiter assay (REMA) plate method . This suggests that 4-Amino-3’-fluoro-[1,1’-biphenyl]-3-ol could potentially have similar properties, although further research would be needed to confirm this.
Antiviral Activity
Another potential application of 4-Amino-3’-fluoro-[1,1’-biphenyl]-3-ol could be as an antiviral agent. Indole derivatives, which share a similar structure to the compound , have been found to possess various biological activities, including antiviral activity . Therefore, it’s possible that 4-Amino-3’-fluoro-[1,1’-biphenyl]-3-ol could also have antiviral properties, although this would need to be confirmed through further research.
Anti-Inflammatory Properties
Indole derivatives have also been found to have anti-inflammatory properties . Given the structural similarities between indole derivatives and 4-Amino-3’-fluoro-[1,1’-biphenyl]-3-ol, it’s possible that this compound could also have anti-inflammatory properties. However, more research would be needed to confirm this.
Anticancer Properties
Another potential application of 4-Amino-3’-fluoro-[1,1’-biphenyl]-3-ol could be in the field of cancer research. Indole derivatives have been found to have anticancer properties , suggesting that 4-Amino-3’-fluoro-[1,1’-biphenyl]-3-ol could potentially have similar properties. However, further research would be needed to confirm this.
Antioxidant Properties
Indole derivatives have been found to have antioxidant properties . Given the structural similarities between indole derivatives and 4-Amino-3’-fluoro-[1,1’-biphenyl]-3-ol, it’s possible that this compound could also have antioxidant properties. However, more research would be needed to confirm this.
Antimicrobial Properties
Another potential application of 4-Amino-3’-fluoro-[1,1’-biphenyl]-3-ol could be as an antimicrobial agent. Indole derivatives have been found to have antimicrobial properties , suggesting that 4-Amino-3’-fluoro-[1,1’-biphenyl]-3-ol could potentially have similar properties. However, further research would be needed to confirm this.
Safety and Hazards
properties
IUPAC Name |
2-amino-5-(3-fluorophenyl)phenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c13-10-3-1-2-8(6-10)9-4-5-11(14)12(15)7-9/h1-7,15H,14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXKXHZDYRVUHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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